molecular formula C20H21N3O4 B6481217 2-(3,4-dimethoxyphenyl)-N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide CAS No. 897617-22-0

2-(3,4-dimethoxyphenyl)-N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide

Cat. No.: B6481217
CAS No.: 897617-22-0
M. Wt: 367.4 g/mol
InChI Key: MBJYWLUSBOGAHU-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide is a useful research compound. Its molecular formula is C20H21N3O4 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.15320616 g/mol and the complexity rating of the compound is 750. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. It is known that indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . This suggests that the compound may also interact with multiple targets, contributing to its biological activity.

Mode of Action

It is likely that the compound interacts with its targets in a manner similar to other indole derivatives, leading to changes in cellular processes

Biochemical Pathways

The compound may affect various biochemical pathways due to its potential interaction with multiple targets. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, the compound may also influence a wide range of biochemical pathways.

Pharmacokinetics

Its degree of lipophilicity, which refers to the compound’s affinity for a lipid environment, suggests that it can diffuse easily into cells . This property may enhance the compound’s bioavailability, allowing it to reach its targets effectively.

Result of Action

The molecular and cellular effects of the compound’s action are likely to be diverse, given its potential interaction with multiple targets. Depending on the specific targets and pathways affected, the compound may exhibit a range of biological activities, as observed with other indole derivatives .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-12-7-8-23-17(9-12)21-13(2)19(20(23)25)22-18(24)11-14-5-6-15(26-3)16(10-14)27-4/h5-10H,11H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBJYWLUSBOGAHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)CC3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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